molecular formula C13H19N5S2 B2638931 4,6-Dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine CAS No. 868221-96-9

4,6-Dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine

Cat. No.: B2638931
CAS No.: 868221-96-9
M. Wt: 309.45
InChI Key: PBUBDIIWGLMBOB-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine is a complex organic compound featuring a pyrimidine ring substituted with methyl groups and a triazole moiety linked via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine typically involves multi-step organic reactions:

    Formation of the Triazole Moiety: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.

    Sulfanylation: The triazole derivative is then reacted with a thiol compound under basic conditions to introduce the propylsulfanyl group.

    Pyrimidine Synthesis: The pyrimidine ring is synthesized separately, often starting from acetylacetone and guanidine derivatives.

    Coupling Reaction: The final step involves coupling the triazole and pyrimidine moieties via a sulfanyl bridge, typically using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl groups in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The methyl groups on the pyrimidine ring can be substituted with various electrophiles under Friedel-Crafts alkylation conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Aluminum chloride (AlCl3) as a catalyst in anhydrous conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various alkylated pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of sulfanyl and triazole groups in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as an antimicrobial and antifungal agent. The triazole moiety is known for its ability to inhibit the growth of various pathogens by interfering with their enzymatic processes.

Medicine

In medicine, derivatives of this compound are explored for their potential use in treating infections and diseases caused by resistant strains of bacteria and fungi. Its structure allows for modifications that can enhance its efficacy and reduce toxicity.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its synthesis and reactions provide valuable insights into the production of complex organic molecules.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine involves the inhibition of key enzymes in microbial cells. The triazole ring interacts with the heme group of cytochrome P450 enzymes, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to increased membrane permeability and cell death.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Voriconazole: A triazole antifungal with a broader spectrum of activity.

    Itraconazole: Known for its effectiveness against a wide range of fungal infections.

Uniqueness

4,6-Dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine is unique due to its dual sulfanyl and triazole functionalities, which provide a distinct mechanism of action and potential for diverse chemical modifications. This makes it a versatile candidate for developing new therapeutic agents with improved efficacy and safety profiles.

Properties

IUPAC Name

4,6-dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5S2/c1-5-6-19-13-17-16-11(18(13)4)8-20-12-14-9(2)7-10(3)15-12/h7H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUBDIIWGLMBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C)CSC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301325048
Record name 4,6-dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815933
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

868221-96-9
Record name 4,6-dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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